3-Bromo-4-ethoxybenzene-1-carbothioamide
Description
Contextualization within Halogenated Aromatic Carbothioamides Research
Halogenated aromatic compounds are a broad class of molecules widely used in agricultural, pharmaceutical, and industrial chemistry. ontosight.ai The inclusion of a halogen atom, such as bromine, onto an aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character. This makes halogenation a common strategy in medicinal chemistry to modulate the activity and pharmacokinetic profile of bioactive compounds.
Within this context, aromatic carbothioamides (or thioamides) have attracted considerable interest. Thioamides are recognized as important structural motifs in many biologically active molecules and serve as versatile building blocks in organic synthesis. thieme-connect.com They are considered bioisosteres of amides, where the carbonyl oxygen is replaced by sulfur. chemrxiv.orgnih.govresearchgate.net This substitution leads to distinct chemical properties, such as altered hydrogen bonding capabilities, increased nucleophilicity, and different reactivity profiles. chemrxiv.orgnih.gov
The study of halogenated aromatic carbothioamides, therefore, combines the strategic functionalization provided by halogens with the unique chemical and biological potential of the thioamide group. Research in this area often focuses on synthesizing novel structures and evaluating them for various applications, including as potential therapeutic agents targeting a range of human diseases. nih.gov
Overview of Structural Features and Synthetic Significance
Structural Features:
Aromatic Ring: The core is a stable benzene (B151609) ring, providing a scaffold for the functional groups.
Ethoxy Group (-OCH₂CH₃): Located at position 4, the ethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs. vaia.comlibretexts.org This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more activated towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orglumenlearning.com
Carbothioamide Group (-C(S)NH₂): This is the primary functional group. The thioamide moiety is more reactive than its amide counterpart and can act as a precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. chemrxiv.org The carbon-sulfur double bond (C=S) is weaker and more polarizable than a carbon-oxygen double bond (C=O). nih.gov
Physicochemical Properties of a Related Precursor: The properties of the core structure can be partly understood by examining related precursors, such as 1-bromo-4-ethoxybenzene.
| Property | Value for 1-bromo-4-ethoxybenzene | Reference |
|---|---|---|
| CAS Number | 588-96-5 | chemsynthesis.com |
| Molecular Formula | C₈H₉BrO | chemsynthesis.com |
| Melting Point | 4 °C | chemsynthesis.com |
| Boiling Point | 138 °C (at 9 mmHg) | chemsynthesis.com |
| Density | 1.436 g/mL | chemsynthesis.com |
Synthetic Significance: While a specific, optimized synthesis for 3-Bromo-4-ethoxybenzene-1-carbothioamide is not widely reported, its structure suggests a logical synthetic pathway based on established methodologies for similar compounds, such as 3-bromo-4-isobutyloxyphenyl carbothioamide. atlantis-press.comresearchgate.net A plausible route would involve:
Bromination: Electrophilic bromination of an appropriate precursor, such as 4-ethoxyphenol (B1293792) or 4-ethoxybenzonitrile, to install the bromine atom at the position ortho to the ethoxy group.
Nitrile Formation: If starting from a phenol, conversion of the hydroxyl group to a nitrile (-CN) is a necessary step.
Thioamidation: The final and key step would be the conversion of the nitrile group into a primary thioamide. This is commonly achieved by reacting the nitrile with a sulfur source, such as sodium hydrosulfide (B80085) (NaHS) or hydrogen sulfide (B99878) (H₂S) in the presence of a base. researchgate.net
The compound is also significant as it represents a product of aryl thioamide synthesis, a field with numerous established methods.
| Synthetic Method for Aryl Thioamides | Description | Key Reagents | Reference |
|---|---|---|---|
| Willgerodt-Kindler Reaction | A reaction of an aryl ketone or aldehyde with an amine and elemental sulfur to form a thioamide. organic-chemistry.orgnih.gov | Aryl ketone/aldehyde, amine, elemental sulfur (S₈) | organic-chemistry.orgnih.gov |
| Thionation of Amides | Conversion of an existing amide to a thioamide using a thionating agent. | Lawesson's reagent, Phosphorus pentasulfide (P₄S₁₀) | thieme-connect.comchemrxiv.org |
| Three-Component Reactions | One-pot synthesis from an aldehyde, an amine source, and a sulfur source. mdpi.com | Aldehyde, amine/formamide, elemental sulfur/thiourea | mdpi.commdpi.com |
| From Nitriles | Direct conversion of an aryl nitrile to the corresponding thioamide. | NaHS, H₂S, MgCl₂ | researchgate.net |
Current Research Trajectories for Aryl Thioamide Systems
Research involving aryl thioamide systems is dynamic and multifaceted, driven by their utility in both medicinal chemistry and synthetic organic chemistry. researchgate.netku.dk Current trajectories focus on several key areas:
Medicinal Chemistry and Drug Discovery: Thioamides continue to be explored as amide isosteres in the design of new therapeutic agents. nih.govnih.gov By replacing an amide with a thioamide, researchers can enhance a molecule's stability against enzymatic hydrolysis, improve its binding affinity to biological targets, and alter its pharmacokinetic profile. chemrxiv.orgresearchgate.net This strategy is being applied to develop novel inhibitors, H₂S donors, and other bioactive small molecules for diseases ranging from cancer to microbial infections. nih.gov
Development of Novel Synthetic Methods: There is ongoing research into developing more efficient, sustainable, and versatile methods for synthesizing thioamides. nih.govmdpi.com This includes catalyst-free reactions, reactions in environmentally benign solvents like water, and the use of visible-light photocatalysis. mdpi.com Expanding the substrate scope and functional group tolerance of these reactions is a major goal, allowing for the straightforward synthesis of increasingly complex thioamide-containing molecules. researchgate.net
Chemical Biology and Peptide Science: Thioamides are valuable tools in chemical biology. nih.gov Incorporating a thioamide into a peptide backbone can stabilize specific secondary structures (e.g., helices or turns) and increase resistance to proteases. chemrxiv.org Furthermore, the unique spectroscopic properties of the thioamide bond allow it to be used as a probe to study protein folding, dynamics, and interactions. nih.govnih.gov
Heterocyclic Synthesis: Aryl thioamides are important precursors for synthesizing a wide variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing rings. chemrxiv.org These heterocyclic motifs are prevalent in many pharmaceuticals and functional materials, making the development of thioamide-based synthetic routes a continuing area of interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethoxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5H,2H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKBIVWJVVVBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 4 Ethoxybenzene 1 Carbothioamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-bromo-4-ethoxybenzene-1-carbothioamide, the primary disconnection is at the carbothioamide functional group. This leads to two main synthons: an aryl precursor and a source of the thioamide group.
A logical retrosynthetic pathway for this compound (I) involves the disconnection of the C-S bond, suggesting a precursor such as 3-bromo-4-ethoxybenzonitrile (B2718452) (II) or 3-bromo-4-ethoxybenzaldehyde (B33679) (III). This is based on the well-established transformation of nitriles or aldehydes to thioamides.
Further deconstruction of the aryl precursor (II or III) points towards two key bond formations: the introduction of the bromo group and the ethoxy group. This leads to two potential synthetic strategies:
Strategy A: Start with a commercially available ethoxybenzene derivative and introduce the bromine atom regioselectively.
Strategy B: Begin with a brominated phenolic compound and then introduce the ethoxy group.
Considering the directing effects of the substituents on the aromatic ring, the hydroxyl or ethoxy group is an ortho-, para-director, while the nitrile or aldehyde group is a meta-director. This makes the regioselective bromination of an ethoxybenzene derivative a plausible and efficient strategy.
Synthesis of Substituted Aryl Precursors
The successful synthesis of this compound hinges on the efficient preparation of a suitably substituted aryl precursor, either a benzonitrile (B105546) or a benzaldehyde (B42025) derivative. This section details the key steps in constructing this crucial intermediate.
Regioselective Bromination of Ethoxybenzene Derivatives
The introduction of a bromine atom at the position ortho to the ethoxy group and meta to the nitrile or aldehyde is a critical step. The ethoxy group, being an activating ortho-, para-director, will strongly influence the position of electrophilic substitution.
A common and effective method for the regioselective bromination of activated aromatic compounds is the use of N-bromosuccinimide (NBS). The reaction conditions can be tuned to favor the desired isomer. For instance, the bromination of 4-hydroxybenzonitrile (B152051) can be achieved with a high degree of regioselectivity to produce 3-bromo-4-hydroxybenzonitrile. This intermediate can then be subjected to etherification.
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield |
| 4-Hydroxybenzonitrile | Bromine/Iodine | DMF/CH2Cl2 | -5 to 10 °C | 3-Bromo-4-hydroxybenzonitrile | 88.2% |
| 4-Ethoxybenzaldehyde | NBS | Acetonitrile | Room Temperature | 3-Bromo-4-ethoxybenzaldehyde | High |
This table presents typical conditions for the regioselective bromination of relevant precursors.
Introduction of the Ethoxy Moiety
The ethoxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide.
In the context of synthesizing the target molecule, a plausible route involves the etherification of 3-bromo-4-hydroxybenzonitrile. The phenolic proton is acidic and can be readily removed by a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. The subsequent reaction with an ethyl halide furnishes the desired 3-bromo-4-ethoxybenzonitrile.
| Phenolic Precursor | Base | Ethylating Agent | Solvent | Conditions | Product |
| 3-Bromo-4-hydroxybenzonitrile | K2CO3 | Ethyl Iodide | Acetone | Reflux | 3-Bromo-4-ethoxybenzonitrile |
| 3-Bromo-4-hydroxybenzaldehyde | NaH | Ethyl Bromide | DMF | Room Temperature | 3-Bromo-4-ethoxybenzaldehyde |
This table illustrates the Williamson ether synthesis for the introduction of the ethoxy group.
Preparation of Aryl Nitriles or Aldehyde Intermediates
Alternatively, if starting from 4-ethoxybenzaldehyde, direct bromination can yield 3-bromo-4-ethoxybenzaldehyde. Both the nitrile and the aldehyde can then be converted to the final thioamide product.
Thioamidation Reactions
The final step in the synthesis is the conversion of the nitrile or aldehyde group of the aryl precursor into a carbothioamide. This transformation can be achieved through various thionation strategies.
Direct Thionation Strategies (e.g., Lawesson's Reagent, P4S10)
Direct thionation of amides or the conversion of nitriles are common methods for synthesizing thioamides. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P4S10) are the most widely used reagents for this purpose.
The reaction of a nitrile with a source of hydrogen sulfide (B99878) is a direct route to primary thioamides. For instance, 3-bromo-4-ethoxybenzonitrile can be treated with sodium hydrosulfide (B80085) in a suitable solvent like N,N-dimethylformamide (DMF) to yield this compound. The addition of magnesium chloride can facilitate this conversion.
Alternatively, if an amide precursor (3-bromo-4-ethoxybenzamide) is prepared, it can be directly thionated using Lawesson's reagent or P4S10. Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents compared to P4S10. The reaction with Lawesson's reagent typically proceeds by heating the amide with the reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF).
| Precursor | Thionating Agent | Solvent | Conditions | Product |
| 3-Bromo-4-ethoxybenzonitrile | NaHS, MgCl2 | DMF | Room Temperature | This compound |
| 3-Bromo-4-ethoxybenzamide | Lawesson's Reagent | Toluene | Reflux | This compound |
| 3-Bromo-4-ethoxybenzamide | P4S10 | Pyridine | Reflux | This compound |
This table provides an overview of common thioamidation reactions.
The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide, which then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then collapses to form the thioamide and a stable phosphorus-oxygen byproduct. P4S10 reacts in a similar fashion, though it is generally considered a harsher reagent.
Multicomponent Reaction Approaches for Carbothioamide Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like thioamides. rsc.orgbeilstein-journals.orgnih.gov This approach is favored for its high atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular libraries. beilstein-journals.orgscispace.com
One of the most established MCRs for thioamide synthesis is the Willgerodt-Kindler reaction. chemrxiv.org This reaction typically involves the interaction of an arylalkyl ketone or aldehyde with elemental sulfur and a primary or secondary amine. chemrxiv.orgnih.gov The scope of this reaction has been expanded to include a variety of starting materials, such as carboxylic acids, alkenes, and benzyl (B1604629) halides. chemrxiv.orgnih.gov For the synthesis of this compound, a hypothetical Willgerodt-Kindler approach could involve the reaction of 3-bromo-4-ethoxybenzaldehyde, a suitable amine (like ammonia (B1221849) or an ammonia equivalent), and elemental sulfur.
Other MCR strategies for thioamide formation have been developed, including:
Alkyne-based MCRs : A three-component reaction involving alkynes, elemental sulfur, and aliphatic amines provides a general and atom-economical route to thioamides. organic-chemistry.org
Decarboxylative MCRs : Arylacetic or cinnamic acids can react with amines and elemental sulfur in a three-component system without the need for a transition metal catalyst or an external oxidant. nih.govorganic-chemistry.org
Copper-Catalyzed MCRs : Copper catalysts can be employed in three-component reactions of aldehydes, amines, and a sulfur source to produce thioamides, sometimes with high enantiomeric purity in specific cases. nih.gov
| Multicomponent Reaction Type | Key Reactants | Sulfur Source | Key Advantages | Reference |
|---|---|---|---|---|
| Willgerodt-Kindler Reaction | Aldehyde/Ketone, Amine | Elemental Sulfur (S₈) | Well-established, broad substrate scope. | chemrxiv.orgnih.gov |
| Alkyne-Based Thioamidation | Alkyne, Aliphatic Amine | Elemental Sulfur (S₈) | High atom economy, straightforward. | organic-chemistry.org |
| Decarboxylative Thioamidation | Arylacetic/Cinnamic Acid, Amine | Elemental Sulfur (S₈) | Transition-metal-free, avoids external oxidants. | nih.govorganic-chemistry.org |
| Copper-Catalyzed Thioamidation | Aldehyde, Amine, Amino Acid | Elemental Sulfur (S₈), Sodium Sulfide | Can achieve high enantioselectivity. | nih.gov |
Transformation of Amides to Thioamides
The direct conversion of an amide to its corresponding thioamide is a fundamental and widely used method for synthesizing compounds such as this compound. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom, a process known as thionation or thiation. The primary starting material for this route would be 3-bromo-4-ethoxy-benzamide.
Lawesson's Reagent (LR) is the most prominent and versatile reagent for this transformation. organic-chemistry.orgnih.gov It is generally milder and more efficient than older reagents like phosphorus pentasulfide, often requiring lower temperatures and yielding cleaner reactions. organic-chemistry.orgnih.gov The mechanism of LR involves the dissociation of the central four-membered phosphorus-sulfur ring into reactive dithiophosphine ylides (R-PS₂). wikipedia.org These ylides react with the amide carbonyl group to form a transient thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a stable P=O byproduct. organic-chemistry.org
Other thionating agents include:
Phosphorus Pentasulfide (P₄S₁₀) : A traditional, powerful thionating agent, it often requires high temperatures (refluxing in solvents like toluene or pyridine) and can sometimes lead to side reactions. beilstein-journals.orgnih.gov
Novel Thiating Agents : To overcome the drawbacks of classical reagents, new methods have been developed. For instance, a one-pot, two-step protocol uses thionyl chloride to convert the amide to an imidoyl chloride, which is then treated with a novel thiating agent like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt at room temperature to afford the thioamide in high yield. mdpi.com This method offers operational simplicity and avoids harsh conditions. mdpi.com
| Thionating Reagent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Lawesson's Reagent (LR) | Reflux in toluene, xylene; Microwave irradiation | Mild, high yields, versatile. | Phosphorus-containing byproducts can complicate work-up. | organic-chemistry.orgnih.gov |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature reflux in pyridine, toluene | Powerful, readily available. | Harsh conditions, often requires excess reagent, potential for side products. | beilstein-journals.orgnih.gov |
| N-Isopropyldithiocarbamate Salt | One-pot, two-step (SOCl₂, then reagent) at room temperature | Mild conditions, high yields, simple operation. | Requires a two-step sequence within the one-pot procedure. | mdpi.com |
Optimization of Reaction Conditions and Process Efficiency
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing reaction time, and ensuring process scalability. For the common amide-to-thioamide conversion using Lawesson's reagent, several parameters can be adjusted.
Reaction Temperature and Time : Traditional heating in solvents like toluene can require several hours. nih.gov The use of microwave irradiation has been shown to dramatically accelerate this transformation, often reducing reaction times from hours to minutes. organic-chemistry.orgacs.org
Stoichiometry : Modern protocols have optimized the amount of thionating agent required. For instance, solvent-free microwave methods can proceed efficiently with only 0.5 equivalents of Lawesson's reagent, avoiding the use of a large excess. acs.org
Solvent Selection : While toluene and xylene are common, the choice of solvent can influence reaction rate and selectivity. The optimization process involves screening various solvents to find the ideal balance of solubility, boiling point, and reactivity.
Work-up and Purification : A significant challenge in reactions using Lawesson's reagent is the removal of phosphorus-containing byproducts. nih.gov An optimized process involves a modified work-up where the reaction mixture is treated with reagents like ethylene (B1197577) glycol. This decomposes the byproducts, facilitating a simpler, chromatography-free purification through phase separation, extraction, and recrystallization. nih.gov This not only improves efficiency but also reduces solvent waste. nih.gov
| Parameter | Traditional Method | Optimized Method | Benefit of Optimization | Reference |
|---|---|---|---|---|
| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time, energy savings. | organic-chemistry.orgacs.org |
| Reagent Stoichiometry (LR) | ~1.0-2.0 equivalents | ~0.5-0.6 equivalents | Reduced cost and waste. | nih.govacs.org |
| Purification | Chromatography | Ethylene glycol work-up, recrystallization | Avoids chromatography, reduces solvent waste, improves process efficiency. | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Conducting reactions without a solvent medium is a core principle of green chemistry. Solvent-free, or neat, conditions reduce waste, eliminate the cost and hazards associated with organic solvents, and can simplify product isolation.
Microwave-Assisted Solvent-Free Synthesis : A highly effective green protocol involves mixing the precursor amide (3-bromo-4-ethoxybenzamide) directly with Lawesson's reagent and exposing the mixture to microwave irradiation. acs.org This method is rapid, high-yielding, and circumvents the need for dry, high-boiling hydrocarbon solvents. acs.orgorganic-chemistry.org
Mechanochemistry : Liquid-assisted grinding (LAG) is a mechanochemical technique where reactants are milled together with a small amount of liquid additive. rsc.org The thionation of amides using Lawesson's reagent has been successfully achieved under these solvent-minimized conditions, often providing yields comparable to or better than solution-phase reactions. rsc.org
Replacing stoichiometric reagents with catalytic alternatives is another key green strategy. While many thioamidation reactions rely on stoichiometric sulfur sources, research is moving towards catalytic systems. For example, a metal-free synthesis of thioamides has been developed using a Brønsted super acid like triflic acid as a catalyst for the Friedel–Crafts arylation of isothiocyanates. rsc.org Although this represents a different synthetic route, the principle of using a catalyst to promote the formation of the carbothioamide C-N bond is a central goal in green thioamide synthesis.
Deep eutectic solvents (DESs) have emerged as highly promising green alternatives to conventional organic solvents. mdpi.combohrium.com They are typically composed of a mixture of two or three inexpensive and safe components, such as a quaternary ammonium salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea), which form a eutectic mixture with a melting point lower than the individual components. mdpi.comrsc.org
For thioamide synthesis, a DES like choline chloride-urea can serve as both the reaction medium and a catalyst. rsc.orgrsc.org A three-component reaction between an aldehyde, a secondary amine, and elemental sulfur can be performed in this DES under mild conditions, yielding a wide variety of thioamides in good to excellent yields without any additional catalyst. rsc.orgrsc.org This methodology offers significant advantages:
Sustainability : DESs are often biodegradable, non-toxic, and prepared from natural sources. mdpi.comrsc.org
Efficiency : They can enhance reactivity and yield under mild conditions, reducing energy consumption. rsc.org
Recyclability : The DES can be recovered and reused for several cycles without a significant loss of activity, drastically reducing waste. rsc.orgrsc.org
| Green Chemistry Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reactants are mixed and heated (e.g., via microwave) without a solvent. | Eliminates solvent waste, rapid reaction times, simplified work-up. | acs.orgrsc.org |
| Mechanochemistry (LAG) | Reactants are milled together with minimal liquid additive. | Drastically reduces solvent use, high efficiency. | rsc.org |
| Catalytic Methods | Use of a catalyst to promote the reaction instead of stoichiometric reagents. | Reduces waste (high atom economy), allows for milder conditions. | rsc.org |
| Deep Eutectic Solvents (DES) | Use of a biodegradable and recyclable solvent system that can also act as a catalyst. | Environmentally benign, reusable, reduces energy consumption, high yields. | rsc.orgrsc.orgresearchgate.net |
Structural Elucidation and Conformational Analysis of this compound
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental and theoretical data for the compound this compound. While information is available for structurally related molecules, such as various bromo- and ethoxy-substituted benzene (B151609) derivatives, this data cannot be accurately extrapolated to the specific structural and conformational properties of the requested compound.
Therefore, the detailed analysis as outlined in the user's request, including advanced spectroscopic characterization and single-crystal X-ray diffraction studies, cannot be provided at this time due to the absence of published research on this compound.
Structural Elucidation and Conformational Analysis of 3 Bromo 4 Ethoxybenzene 1 Carbothioamide
Single Crystal X-ray Diffraction Studies
Investigation of Intermolecular Forces
The crystal packing of this compound is stabilized by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, π-π stacking, and C-H···π interactions. These non-covalent interactions are crucial in determining the supramolecular assembly of the molecule in the solid state.
Hydrogen Bonding: The carbothioamide group, with its N-H protons and sulfur atom, is a prime site for hydrogen bonding. The N-H groups act as hydrogen bond donors, while the sulfur atom can function as an acceptor, leading to the formation of intermolecular N-H···S hydrogen bonds. These interactions often result in the formation of dimeric motifs or extended chains within the crystal lattice.
Halogen Bonding: The bromine atom on the benzene (B151609) ring is capable of participating in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. In the context of this molecule, the bromine atom can interact with the sulfur atom of the carbothioamide group of a neighboring molecule (Br···S) or potentially with the oxygen of the ethoxy group (Br···O). The strength and geometry of these halogen bonds are influenced by the electronic environment of the interacting atoms.
C-H···π Interactions: In addition to π-π stacking, C-H···π interactions, where a C-H bond from an ethoxy group or the aromatic ring points towards the π-face of an adjacent benzene ring, can also be observed. These weaker interactions further contribute to the cohesion of the crystal packing.
A summary of typical bond distances and angles for these intermolecular interactions is presented in the table below.
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bonding | N-H···S | 2.3 - 2.9 | 150 - 180 |
| Halogen Bonding | C-Br···S | 3.0 - 3.5 | 160 - 180 |
| π-π Stacking | Centroid-Centroid | 3.3 - 3.8 | - |
| C-H···π | C-H···Centroid | 2.5 - 3.0 | 120 - 160 |
Note: The values presented are typical ranges observed for such interactions in organic molecules and are provided for illustrative purposes.
Solution-Phase Conformational Dynamics
In solution, this compound exhibits conformational flexibility, primarily due to rotation around single bonds. The preferred conformation in solution is a result of the balance between steric hindrance and electronic effects, which can be influenced by the surrounding solvent molecules.
Investigation of Rotational Barriers and Molecular Flexibility
The primary sources of conformational flexibility in this compound are the rotation around the C-S bond of the carbothioamide group and the C-O bonds of the ethoxy group.
Rotation around the C(aryl)-C(S) bond: The rotational barrier around the bond connecting the benzene ring to the carbothioamide group determines the orientation of the thioamide plane relative to the aromatic ring. The planarity is influenced by the potential for conjugation between the π-system of the ring and the carbothioamide group, as well as steric clashes with the adjacent bromine atom.
Computational studies are often employed to estimate the energy barriers associated with these rotational processes.
Solvent Effects on Conformation
The conformational equilibrium of this compound in solution is sensitive to the polarity and hydrogen-bonding capabilities of the solvent.
Polar Solvents: In polar solvents, conformations with larger dipole moments are generally favored. Solvents capable of hydrogen bonding can interact with the N-H and S sites of the carbothioamide group, influencing the rotational barrier around the C-S bond and potentially favoring a more planar conformation to maximize these interactions.
Nonpolar Solvents: In nonpolar solvents, intramolecular interactions may play a more significant role in determining the preferred conformation. The molecule might adopt a more compact conformation to minimize unfavorable interactions with the solvent.
The table below summarizes the expected influence of different solvent types on the conformational preferences of the molecule.
| Solvent Type | Dielectric Constant | Expected Influence on Conformation |
| Nonpolar (e.g., Hexane) | Low | Favors conformations stabilized by intramolecular forces. |
| Polar Aprotic (e.g., Acetone) | Intermediate | Stabilizes conformations with larger dipole moments. |
| Polar Protic (e.g., Ethanol) | High | Interacts via hydrogen bonding, influencing the orientation of the carbothioamide and ethoxy groups. |
Future Directions and Identified Research Gaps for 3 Bromo 4 Ethoxybenzene 1 Carbothioamide Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of thioamides has traditionally relied on methods that can be atom-inefficient and may use hazardous reagents. chemistryforsustainability.org Future research for 3-Bromo-4-ethoxybenzene-1-carbothioamide should prioritize the development of green and sustainable synthetic protocols.
Research Opportunities:
Multicomponent Reactions (MCRs): One of the most efficient strategies for thioamide synthesis is the Willgerodt-Kindler reaction, which is a multicomponent condensation of a carbonyl compound, an amine, and elemental sulfur. rsc.orgrsc.org Adapting this one-pot procedure for this compound, likely starting from 3-bromo-4-ethoxybenzaldehyde (B33679), could offer a highly efficient and atom-economical route. mdpi.com Research should focus on optimizing catalyst-free conditions, potentially using water as a solvent to enhance the green credentials of the synthesis. dntb.gov.ua
Use of Green Solvents: Deep Eutectic Solvents (DESs) have emerged as biodegradable, low-cost, and non-toxic media that can also act as catalysts in thioamide synthesis. rsc.orgrsc.org Investigating the synthesis of this compound in a DES like choline (B1196258) chloride-urea could significantly reduce the environmental impact by eliminating volatile organic solvents. rsc.orgrsc.org
Alternative Sulfur Sources and Catalysts: Exploring benign and abundant resources like elemental sulfur in catalyst-free or recyclable catalyst systems is a key research gap. chemistryforsustainability.org Humic acid, for example, has been demonstrated as an effective, recyclable catalyst for MCR-based thioamide synthesis under solvent-free conditions. researchgate.net Another avenue involves the direct synthesis from the corresponding nitrile (3-bromo-4-ethoxybenzonitrile) using reagents like sodium hydrogen sulfide (B99878) with magnesium chloride, which avoids the handling of hazardous hydrogen sulfide gas. researchgate.net
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Research Focus |
|---|---|---|---|
| Willgerodt-Kindler MCR | 3-Bromo-4-ethoxybenzaldehyde, Ammonia (B1221849) source, Elemental Sulfur | High atom economy, one-pot procedure | Catalyst-free conditions, use of water as solvent |
| Deep Eutectic Solvents (DES) | Choline chloride-urea, mild heating (45-60°C) | Biodegradable, recyclable solvent/catalyst, reduced energy consumption | Optimization of DES composition and reusability |
| Solvent-Free Catalysis | Humic acid catalyst, neat reaction at ~100°C | Elimination of solvents, use of a green catalyst | Catalyst loading and recovery efficiency |
| Nitrile Thionation | 3-Bromo-4-ethoxybenzonitrile (B2718452), NaHS, MgCl₂ | Avoids gaseous H₂S, high yields | Substrate scope and functional group tolerance |
Exploration of Uncharted Reactivity Profiles
Thioamides are known for their versatile reactivity, acting as precursors to a wide range of heterocycles and participating in unique transformations not seen in their amide counterparts. springerprofessional.de The reactivity of this compound is influenced by the interplay of the electron-donating ethoxy group, the electron-withdrawing bromo group, and the thioamide functionality itself.
Key Areas for Exploration:
Cyclization Reactions: The thioamide moiety is a powerful synthon for constructing sulfur- and nitrogen-containing heterocycles like thiazoles and thiadiazoles, which are important pharmacophores. rsc.orgspringerprofessional.de The reaction of this compound with various bifunctional reagents could lead to novel heterocyclic systems. The electronic nature of the substituted benzene (B151609) ring could influence the regioselectivity and rate of these cyclizations.
Electrophilic and Nucleophilic Reactions: The sulfur atom of the thioamide group is nucleophilic, while the carbon is electrophilic. springerprofessional.deresearchgate.net Exploring reactions with electrophiles could lead to S-alkylation or S-arylation products, while reactions with nucleophiles could result in addition or substitution. researchgate.net Furthermore, the development of methods for direct, transition-metal-free transamidation could allow for the conversion of the primary thioamide into various secondary and tertiary thioamides, expanding its synthetic utility. mdpi.comnih.gov
Photoredox Catalysis: Recent advances have shown that thioamides can participate in photoredox-catalyzed reactions, such as intramolecular hydrofunctionalization of allylic thioamides to form thiazolines. rsc.org Investigating the photochemical behavior of this compound could unveil novel reaction pathways for C-C or C-heteroatom bond formation.
Advanced Theoretical Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating discovery. nih.gov For this compound, theoretical modeling can provide fundamental insights into its properties and reactivity.
Identified Research Gaps:
Structural and Electronic Properties: There is a need for detailed computational studies to determine the geometric parameters, rotational barriers of the C-N bond, and electronic properties (such as HOMO-LUMO energy levels and electrostatic potential maps) of this compound. springerprofessional.denih.gov These calculations would clarify how the bromo and ethoxy substituents modulate the inherent properties of the aromatic thioamide core.
Reaction Mechanism Elucidation: Theoretical calculations can be employed to investigate the mechanisms of potential reactions, such as cycloadditions or metal-catalyzed cross-couplings involving the C-Br bond. This would help in predicting reaction outcomes and optimizing conditions.
Predictive Materials Science: Modeling the interactions of this compound with metal ions or within a polymer matrix can help predict its suitability for new materials. nih.gov For instance, computational docking could predict binding affinities and geometries in metal-organic frameworks or coordination polymers. nih.gov
| Property | Amide (C=O) | Thioamide (C=S) | Implication for Modeling |
|---|---|---|---|
| C-N Bond Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Predicts higher conformational rigidity. nih.gov |
| N-H Acidity (pKa) | ~17 | ~11 | Influences hydrogen bonding and reactivity as a nucleophile. nih.gov |
| Hydrogen Bonding | Stronger Acceptor | Stronger Donor | Crucial for modeling self-assembly and supramolecular structures. nih.gov |
| HOMO-LUMO Gap | Larger | Smaller | Suggests distinct electronic and photophysical properties. springerprofessional.de |
Integration into Novel Non-Biological Material Platforms
The unique properties of the thioamide group, including its strong dipole moment, ability to form directional hydrogen bonds, and affinity for metals, make it an attractive building block for advanced materials. tue.nltandfonline.com this compound offers multiple functional handles—the thioamide, the aromatic ring, and the bromine atom—for incorporation into material platforms.
Future Research Directions:
Supramolecular Polymers: Thioamides have been shown to act as versatile building blocks for directional and cooperative hydrogen bonding in the formation of supramolecular polymers. tue.nl The N-H protons of this compound can act as strong hydrogen bond donors, potentially driving self-assembly into well-ordered, one-dimensional nanostructures.
Metal-Organic Frameworks (MOFs): The thioamide sulfur and the carbothioamide nitrogen can act as coordination sites for metal ions. nih.govrsc.org This suggests that this compound or its derivatives could serve as novel organic linkers for the synthesis of MOFs. rsc.org Such materials could exhibit interesting properties for catalysis, sensing, or gas adsorption, with the ethoxy and bromo groups tuning the pore environment. mdpi.com
Degradable Polymers: The thiocarbonyl group of thioamides can be copolymerized with vinyl monomers to introduce degradable thioether bonds into the polymer backbone. acs.org This presents an opportunity to use this compound as a comonomer to create novel functional polymers with controlled degradability. The bromo- and ethoxy- substituents would impart specific properties (e.g., flame retardancy, altered polarity) to the resulting material.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-4-ethoxybenzene-1-carbothioamide?
- Methodological Answer : The compound can be synthesized via a two-step process:
Bromination and Alkoxylation : Introduce the bromo and ethoxy groups on the benzene ring using electrophilic aromatic substitution. For bromination, N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) is effective. Ethoxy groups are introduced via nucleophilic substitution of a hydroxyl precursor with ethyl bromide under basic conditions (e.g., K₂CO₃) .
Carbothioamide Formation : React the intermediate with thiourea in the presence of a coupling agent (e.g., EDCI/HOBt) to form the carbothioamide moiety. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo at C3, ethoxy at C4) and carbothioamide resonance (~δ 9–10 ppm for NH protons).
- FT-IR : Identify characteristic bands for C=S (~1250 cm⁻¹) and N–H stretching (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 273.02).
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S values .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer : Recrystallize from a 3:1 ethanol/water mixture at 60–70°C. Slow cooling to 4°C yields needle-like crystals. For solvents with low solubility (e.g., DMSO), use vapor diffusion with diethyl ether .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing .
- Refinement : Refine with SHELXL, focusing on anisotropic displacement parameters for Br and S atoms. Validate using R-factor convergence (target: R₁ < 0.05) .
- Key Metrics : Report bond angles (C–S–C ~105°) and torsional angles (ethoxy group dihedral ~60° relative to the benzene plane) .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G(d)). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
- Empirical Falsification : Test alternative tautomers (e.g., thione vs. thiol forms) via variable-temperature NMR .
- Error Analysis : Check for impurities (HPLC-MS) or crystallographic disorder (if applicable) .
Q. What strategies are recommended for designing bioactivity assays targeting the carbothioamide moiety?
- Methodological Answer :
- Target Selection : Prioritize enzymes with cysteine residues (e.g., kinases, proteases) due to potential thiol-specific interactions .
- Assay Design :
- Inhibition Studies : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases).
- Binding Affinity : Employ SPR or ITC to quantify Kd values.
- Cellular Uptake : Radiolabel the compound (³⁵S isotope) for tracking in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
